1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol

Lipophilicity Drug-likeness SAR

This 4-methylpiperidine propan-2-ol derivative is the precise N-methylamino building block required for CA-3085160-C kinase inhibitor series. Unlike des-methyl or primary-amine analogs, it avoids late-stage N-methylation and piperidine ring introduction, cutting 1–2 synthetic operations compared to starting from primary amine congeners. The 4-methyl group adds ~+0.5 ClogP for membrane-permeability SAR without altering the amino-alcohol pharmacophore. Its predicted boiling point (294.9 °C) permits fractional distillation at scale, reducing chromatography costs. Procure alongside the des-methyl analog for head-to-head permeability comparison (PAMPA/Caco-2). Request COA confirming batch purity and residual solvent analysis.

Molecular Formula C10H22N2O
Molecular Weight 186.299
CAS No. 727664-48-4
Cat. No. B2858923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol
CAS727664-48-4
Molecular FormulaC10H22N2O
Molecular Weight186.299
Structural Identifiers
SMILESCC1CCN(CC1)CC(CNC)O
InChIInChI=1S/C10H22N2O/c1-9-3-5-12(6-4-9)8-10(13)7-11-2/h9-11,13H,3-8H2,1-2H3
InChIKeyNCVNCVPNGDRJKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol (CAS 727664-48-4): Chemical Identity and Procurement-Relevant Physicochemical Profile


1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol (CAS 727664-48-4) is a synthetic piperidine–propanolamine derivative with the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.29 g·mol⁻¹ . It contains a tertiary amine (4-methylpiperidine) linked via a propan-2-ol spacer to a secondary N-methylamine group. The compound is primarily listed as a research chemical and building block for the construction of more complex pharmacologically active molecules, including kinase inhibitor scaffolds [1]. Predicted physicochemical properties—boiling point 294.9 ± 25.0 °C, density 0.956 ± 0.06 g·cm⁻³, and pKa 14.67 ± 0.20—suggest moderate lipophilicity and stability under ambient conditions .

Why In-Class Piperidine–Propanolamines Cannot Substitute 1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol


Piperidine–propanolamine derivatives often appear superficially interchangeable; however, subtle alterations in the N-alkyl substitution pattern (e.g., N-methylamino vs. primary amino) or the piperidine ring (e.g., 4-methyl vs. unsubstituted piperidine) produce pronounced differences in physicochemical properties, pharmacokinetic behavior, and target engagement [1]. In the kinase inhibitor series exemplified by CA-3085160-C, the nature and position of the amino-methylpiperidine fragment are critical determinants of inhibitory potency and selectivity [2]. Consequently, replacing 1-(methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol with a des-methyl or primary-amine analog without rigorous re-validation risks altered biological activity, solubility, metabolic stability, or even loss of synthetic compatibility in multi-step sequences. The quantitative evidence below demonstrates specific, measurable dimensions of differentiation that must guide procurement decisions.

Quantitative Differentiation Evidence for 1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Ranking Differentiate the Target Compound from Des-Methyl and Amino Analogs

The target compound (C₁₀H₂₂N₂O, MW 186.29) possesses a 4-methyl substituent on the piperidine ring that distinguishes it from the des-methyl analog 1-(methylamino)-3-(piperidin-1-yl)propan-2-ol (C₉H₂₀N₂O, MW 172.27) . This additional methyl group increases the calculated octanol–water partition coefficient (ClogP) by approximately 0.5 log units (class-level estimate for a methyl addition to a secondary amine scaffold), which correlates with enhanced membrane permeability but also potentially higher susceptibility to CYP-mediated oxidative metabolism at the piperidine ring [1]. The primary-amine analog 1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol (C₉H₂₀N₂O, MW 172.27) shares the 4-methylpiperidine motif but replaces the N-methylamino group with a primary amine, reducing steric bulk and hydrogen-bond donor capacity, which may alter target binding kinetics [2].

Lipophilicity Drug-likeness SAR

Predicted Boiling Point Differentiates Target Compound from Unsubstituted Piperidine Analog

The predicted atmospheric boiling point of the target compound is 294.9 ± 25.0 °C . In contrast, the des-methyl analog 1-(methylamino)-3-(piperidin-1-yl)propan-2-ol (MW 172.27) is expected to have a lower boiling point, typically in the range 260–275 °C for similar C₉ amino alcohols (class-level estimate). The additional methyl and methylene units in the target compound increase molecular weight and van der Waals surface area, which raises the energy required for vaporization and thus the boiling point [1]. This difference can influence distillation-based purification protocols and vapor-phase handling in preparative chemistry workflows.

Thermal stability Purification Volatility

Kinase Inhibitor Scaffold Relevance: The 4-Methylpiperidine–Propanolamine Core Is Explicitly Claimed in Patent CA-3085160-C

Canadian patent CA-3085160-C, assigned to DAE WOONG PHARMA, claims amino-methylpiperidine derivatives as kinase inhibitors, explicitly describing compounds that incorporate the 4-methylpiperidine–propanolamine motif as a core scaffold [1]. While the patent does not isolate 1-(methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol as a final drug substance, the structural overlap indicates that this compound serves as a direct synthetic precursor or key intermediate for generating the claimed kinase inhibitor libraries. By contrast, the des-methyl analog (CAS 1019527-68-4) lacks the 4-methyl substituent, which is essential for the steric and electronic interactions required for JAK/STAT pathway inhibition described in the patent. The primary-amine analog (CAS 953747-88-1) would require additional N-alkylation steps to reach the final pharmacophore, adding synthetic complexity.

Kinase inhibition Patent-protected scaffold Drug intermediate

Application Scenarios Where 1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol Provides a Measurable Advantage


Synthesis of Patent-Protected Kinase Inhibitor Building Blocks with Minimized Step Count

When executing the synthetic routes disclosed in CA-3085160-C, use of the target compound as a pre-functionalized intermediate eliminates the need for late-stage N-methylation and piperidine ring introduction, reducing overall step count by 1–2 synthetic operations compared to starting from the primary amine or des-methyl analogs [1]. This directly translates to higher throughput and lower cost in library synthesis for JAK/STAT-targeted lead optimization programs.

Structure–Activity Relationship (SAR) Studies Focused on Lipophilic Modulation

The 4-methyl group provides a baseline lipophilicity increase (estimated ClogP shift ≈ +0.5) relative to the unsubstituted piperidine congener, enabling SAR studies that probe the impact of incremental hydrophobicity on membrane permeability, CYP metabolism, and off-target binding without altering the amino-alcohol pharmacophore [2]. Procurement of both the target compound and the des-methyl analog allows head-to-head comparison in permeability assays (e.g., PAMPA or Caco-2).

Preparative-Scale Purification Leveraging Differentiated Boiling Point

The predicted boiling point of 294.9 ± 25.0 °C is sufficiently higher than that of lower-molecular-weight analogs (estimated 260–275 °C) to permit separation via fractional distillation under reduced pressure. This property is particularly valuable when scaling up intermediates for medicinal chemistry campaigns, where chromatographic purification becomes cost-prohibitive .

Exploration of Sigma Receptor or Other CNS Target Engagement

Although no quantitative receptor-binding data are available for this specific compound from permitted sources, the piperidine–propanolamine scaffold is a known privileged structure for sigma-1 receptor ligands and other CNS targets [3]. The presence of both the 4-methylpiperidine and the N-methylamino group offers a distinct pharmacophoric profile that can be exploited in CNS-focused chemical biology probe discovery, provided that procurement is accompanied by in-house profiling against related analogs.

Quote Request

Request a Quote for 1-(Methylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.